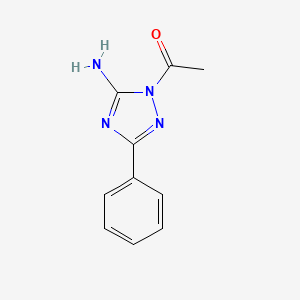
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-phenyl-1H-1,2,4-triazol-5-amine, also known as APTRA, is a chemical compound that belongs to the class of triazoles. It has a molecular formula of C10H9N5O and a molecular weight of 223.22 g/mol. APTRA has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and agriculture.
作用机制
The mechanism of action of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been reported to bind to the active site of acetylcholinesterase, preventing the degradation of acetylcholine.
Biochemical and Physiological Effects:
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the research on 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine. One potential direction is the development of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the investigation of the mechanism of action of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine, which could provide insights into its potential therapeutic applications. Additionally, the synthesis of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine derivatives with improved pharmacological properties could lead to the development of more effective drugs.
合成方法
The synthesis of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine can be achieved through several methods. One of the most common methods is the reaction of 3-phenyl-1H-1,2,4-triazol-5-amine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine as a white crystalline solid.
科学研究应用
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
属性
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7(15)14-10(11)12-9(13-14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXLAVNQAOTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)